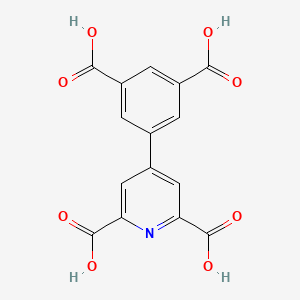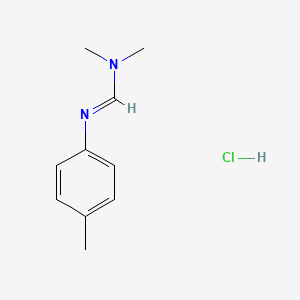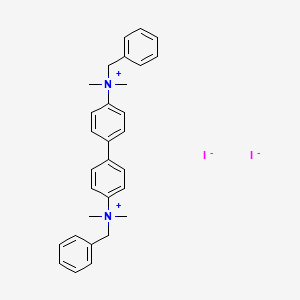
4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide is a chemical compound with the molecular formula C30H34N2I2. It is known for its unique structure, which consists of two benzyl groups attached to a biphenyl core through dimethylammonium linkages. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide typically involves the reaction of biphenyl with benzyldimethylamine in the presence of iodine. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product.
Industrial Production Methods
Industrial production of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous monitoring: To ensure optimal reaction conditions
Purification steps: Including recrystallization and filtration to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium azide in dimethylformamide
Major Products Formed
Oxidation: Formation of biphenyl derivatives with carboxylic acid groups
Reduction: Formation of biphenyl derivatives with amine groups
Substitution: Formation of azide-substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, preventing substrate access.
Modulate receptor function: By interacting with cell surface receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide can be compared with other similar compounds, such as:
4,4’-Biphenyldiamine: Lacks the benzyldimethylammonium groups, resulting in different chemical properties and applications.
Benzyltrimethylammonium iodide: Contains a single benzyl group and trimethylammonium, leading to variations in reactivity and biological activity.
The uniqueness of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide lies in its dual benzyl groups and biphenyl core, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
24660-76-2 |
|---|---|
Fórmula molecular |
C30H34I2N2 |
Peso molecular |
676.4 g/mol |
Nombre IUPAC |
benzyl-[4-[4-[benzyl(dimethyl)azaniumyl]phenyl]phenyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C30H34N2.2HI/c1-31(2,23-25-11-7-5-8-12-25)29-19-15-27(16-20-29)28-17-21-30(22-18-28)32(3,4)24-26-13-9-6-10-14-26;;/h5-22H,23-24H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
ODAUQSGHPYKFGK-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](C)(C)CC4=CC=CC=C4.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





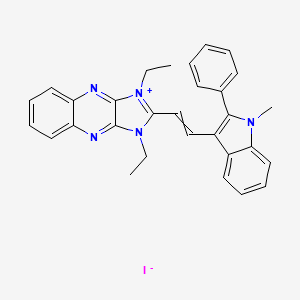
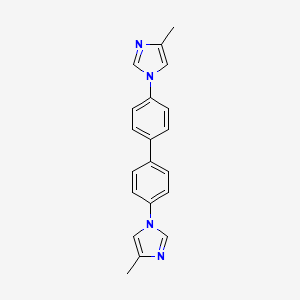
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
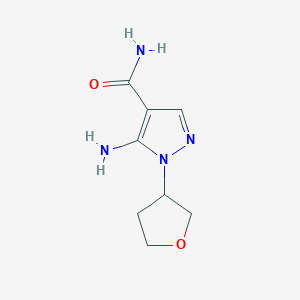
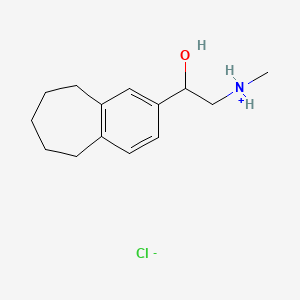
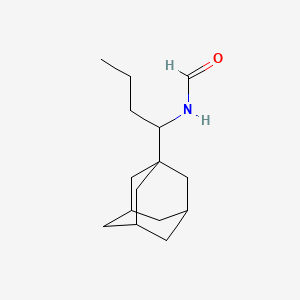
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
